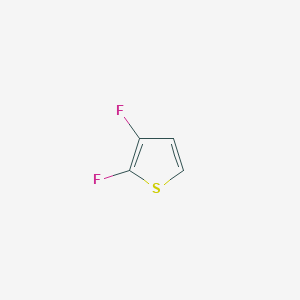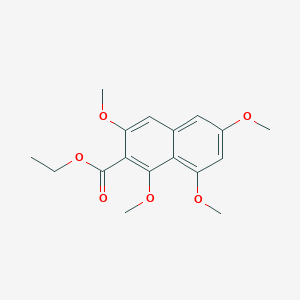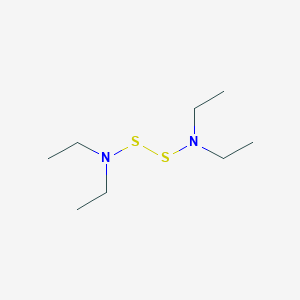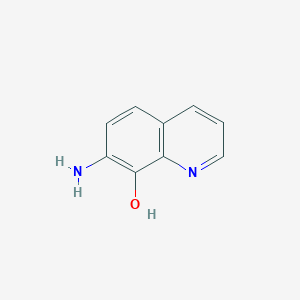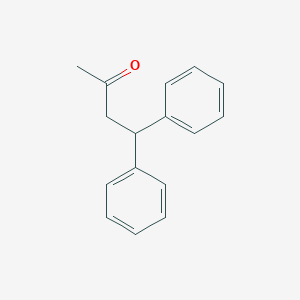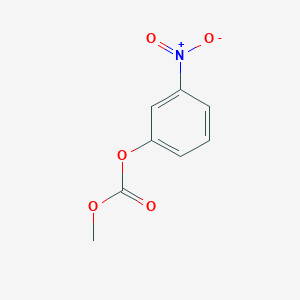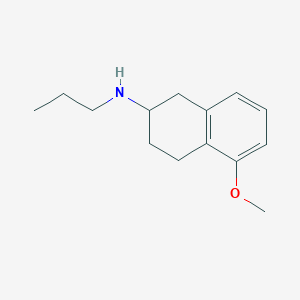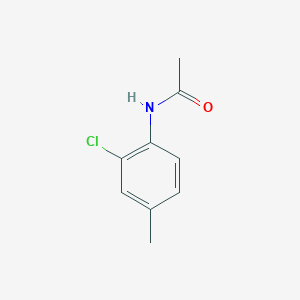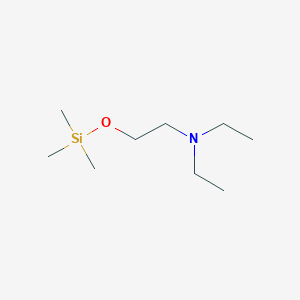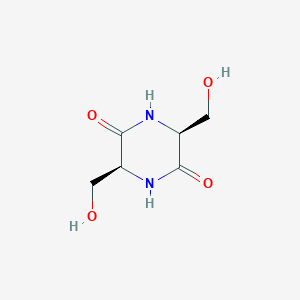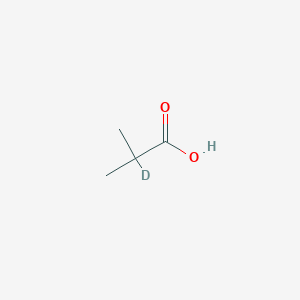
2-Methylpropionic-2-D1 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropionic-2-D1 acid is a deuterated analog of 2-methylpropanoic acid, also known as isobutyric acid. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is a stable isotope of hydrogen. The structural formula of this compound is (CD₃)₂CHCOOH. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylpropionic-2-D1 acid can be synthesized through several methods. One common approach involves the deuteration of 2-methylpropanoic acid using deuterium gas (D₂) in the presence of a catalyst. Another method includes the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 2-methylpropanoic acid. This process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Methylpropionic-2-D1 acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of esters, amides, or halides.
科学的研究の応用
2-Methylpropionic-2-D1 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the role of specific metabolic pathways and enzymes.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 2-Methylpropionic-2-D1 acid involves its interaction with molecular targets and pathways similar to those of non-deuterated 2-methylpropanoic acid. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that of hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, providing valuable insights into the compound’s behavior in biological systems.
類似化合物との比較
2-Methylpropanoic acid (Isobutyric acid): The non-deuterated analog of 2-Methylpropionic-2-D1 acid.
2-Deuterio-2-methylbutanoic acid: Another deuterated carboxylic acid with a similar structure but an additional carbon atom.
2-Deuterio-2-methylpentanoic acid: A deuterated carboxylic acid with two additional carbon atoms.
Uniqueness: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in isotopic labeling studies and research applications where the kinetic isotope effect is of interest. The compound’s ability to provide insights into reaction mechanisms and metabolic pathways sets it apart from its non-deuterated counterparts.
特性
IUPAC Name |
2-deuterio-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-WFVSFCRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)

